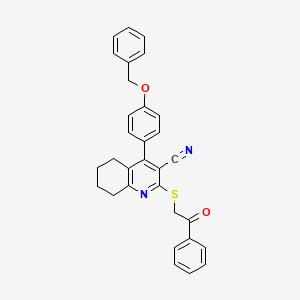

2-Phenacylsulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Description

BenchChem offers high-quality 2-Phenacylsulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenacylsulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenacylsulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26N2O2S/c32-19-27-30(24-15-17-25(18-16-24)35-20-22-9-3-1-4-10-22)26-13-7-8-14-28(26)33-31(27)36-21-29(34)23-11-5-2-6-12-23/h1-6,9-12,15-18H,7-8,13-14,20-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSAOVIRBFUCFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)C3=CC=CC=C3)C#N)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Phenacylsulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the tetrahydroquinoline family. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Phenacylsulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is C19H23N2O2S. Its structure features a tetrahydroquinoline core substituted with a phenacyl sulfanyl group and a methoxyphenyl moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that compounds within the tetrahydroquinoline class exhibit significant anticancer properties. For instance, derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines, including:

- HeLa (cervical cancer)

- HT-29 (colorectal cancer)

- A2780 (ovarian cancer)

Table 1 summarizes the antiproliferative activity of related tetrahydroquinoline compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2a | HeLa | 15.3 |

| 2b | HT-29 | 11.7 |

| 2c | A2780 | 14.9 |

The mechanism by which tetrahydroquinoline derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example:

- Cell Cycle Analysis : Flow cytometry studies have demonstrated that certain derivatives can induce G1 phase arrest in cancer cells.

- Oxidative Stress : These compounds may increase intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

3. Antimicrobial Activity

Preliminary investigations suggest that some tetrahydroquinoline derivatives possess antimicrobial properties against both bacterial and fungal strains. The compound's structure may enhance its ability to penetrate microbial membranes.

Case Studies

A notable case study involved the synthesis and evaluation of a series of tetrahydroquinoline derivatives, including our compound of interest. These derivatives were tested for their cytotoxicity against various human cancer cell lines. The study concluded that modifications to the tetrahydroquinoline scaffold significantly impacted biological activity.

Q & A

Basic: What are the recommended methods for synthesizing 2-Phenacylsulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile?

Methodological Answer:

The synthesis typically involves a multi-step approach, starting with cyclocondensation reactions. For analogous tetrahydroquinoline derivatives, cyclohexanone derivatives are reacted with nitrile-containing precursors (e.g., benzylidenemalononitrile) in the presence of ammonium acetate under reflux conditions . Subsequent functionalization steps, such as phenacylsulfanyl group introduction, may employ nucleophilic substitution or thiol-ene chemistry. Critical parameters include:

- Reagent ratios : Stoichiometric excess of ammonium acetate (1.5–2.0 equivalents) to drive cyclization.

- Solvent selection : Ethanol or acetic acid for cyclocondensation; DMF for sulfanyl group coupling.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., ethanol/water) .

Basic: How can the crystal structure of this compound be determined using X-ray diffraction?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Crystallization : Slow evaporation from a saturated DCM/hexane solution.

Data collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100–296 K .

Structure solution : Employ direct methods (e.g., SHELXT) and refine with SHELXL .

Validation : Check for disorders using PLATON and analyze hydrogen bonds with Mercury.

- Software : SHELX suite for refinement, ORTEP-3 for visualization .

- Metrics : R-factor < 0.05, data-to-parameter ratio > 14:1 .

Advanced: How do hydrogen bonding patterns influence the solid-state stability of this compound?

Methodological Answer:

Hydrogen bonding networks dictate crystal packing and stability. Use graph set analysis (GSA) to categorize interactions:

- Designators : D (donor), A (acceptor), S (self), e.g., for an 8-membered ring with two donors/acceptors .

- Directionality : Strong N–H⋯N or O–H⋯S interactions (2.7–3.0 Å) enhance thermal stability.

- Impact : Reduced hygroscopicity in tightly packed crystals (e.g., π-π stacking + H-bonds) .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Contradictions often arise from assay variability. Mitigation strategies include:

Standardization : Use uniform cell lines (e.g., HepG2 for hepatotoxicity) and IC50 determination protocols .

Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cellular assays (MTT viability tests) .

Meta-analysis : Pool data from ≥3 independent studies, applying ANOVA to identify outliers (p < 0.05).

Advanced: How to analyze the puckering conformation of the tetrahydroquinoline ring?

Methodological Answer:

Quantify ring puckering using Cremer-Pople parameters :

- Amplitude (q) : Measures deviation from planarity (e.g., q = 0.45 Å for chair-like conformers).

- Phase angles (θ, φ) : Distinguish chair (θ ≈ 0°), boat (θ ≈ 180°), or twist-boat conformations .

- Software : Compute parameters with CrystalExplorer or refine using SHELXL restraints .

Advanced: What computational methods predict interaction with biological targets?

Methodological Answer:

Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):

Docking : Grid box centered on ATP-binding pockets (e.g., kinase targets), 20 ų, exhaustiveness = 20.

Simulations : Run ≥100 ns trajectories in explicit solvent (TIP3P water) to assess binding stability.

Validation : Compare computed binding free energies (MM/PBSA) with experimental IC50 values .

Basic: What spectroscopic techniques confirm the structure post-synthesis?

Methodological Answer:

Use a triad of methods:

NMR :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), NH₂ (δ 5.8–6.2 ppm), CH₂-S (δ 3.5–4.0 ppm).

- ¹³C NMR : Carbonitrile (δ 115–120 ppm), carbonyl (δ 165–175 ppm) .

IR : CN stretch (2200–2250 cm⁻¹), C=O (1680–1720 cm⁻¹).

HRMS : Exact mass matching within 5 ppm error (e.g., [M+H]⁺ calculated for C₃₀H₂₅N₂O₂S: 489.1638) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.